Product packaging for (6-Bromo-2-naphthyl)trimethylsilane(Cat. No.:)

(6-Bromo-2-naphthyl)trimethylsilane

Cat. No.: B13656079
M. Wt: 279.25 g/mol
InChI Key: HBXJAXZFUXQSEV-UHFFFAOYSA-N
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Description

(6-Bromo-2-naphthyl)trimethylsilane is a high-value organosilane intermediate designed for advanced research and development applications. This compound integrates a naphthalene ring system substituted with a bromine atom and a trimethylsilyl group, making it a versatile building block in organic synthesis. The bromine atom serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the construction of complex biaryl systems prevalent in pharmaceutical agents and functional materials . Concurrently, the trimethylsilyl group can act as a protecting group for an aryl anion precursor or can be utilized in specific desilylation or silanol formation reactions, offering additional synthetic levers for molecular diversification. In pharmaceutical research, this compound's structural framework is closely related to intermediates used in the synthesis of active pharmaceutical ingredients (APIs). For instance, the 6-bromo-2-naphthol derivative is a known precursor in the synthesis of anti-inflammatory drugs like Naproxen . The presence of both halogen and silane functionalities on the naphthalene core makes this compound particularly useful in the discovery and development of new therapeutic agents, potentially with anti-tumor, anti-inflammatory, or antibacterial activities . In material science, this compound is a candidate for creating organic semiconductors, liquid crystals, and advanced polymers. The naphthalene core contributes to excellent charge-transport properties and stability, while the bromine and silane groups allow for precise polymerization or functionalization via cross-coupling chemistry . Researchers can leverage this reagent to develop new organic electronic devices and high-performance materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15BrSi B13656079 (6-Bromo-2-naphthyl)trimethylsilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15BrSi

Molecular Weight

279.25 g/mol

IUPAC Name

(6-bromonaphthalen-2-yl)-trimethylsilane

InChI

InChI=1S/C13H15BrSi/c1-15(2,3)13-7-5-10-8-12(14)6-4-11(10)9-13/h4-9H,1-3H3

InChI Key

HBXJAXZFUXQSEV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 2 Naphthyl Trimethylsilane and Its Precursors

Direct Synthesis Approaches to (6-Bromo-2-naphthyl)trimethylsilane

The direct construction of the this compound framework can be achieved through several strategic pathways, each offering distinct advantages in terms of starting materials and reaction control.

Synthesis via Halogen-Metal Exchange and Silylation

A primary method for the synthesis of aryl-silicon bonds is through the reaction of an organometallic intermediate with a silicon halide electrophile. The halogen-metal exchange reaction is a powerful tool for generating specific aryl-lithium or aryl-magnesium species from corresponding aryl halides. orgsyn.orgnih.gov This approach is particularly valuable for introducing the trimethylsilyl (B98337) group onto a pre-existing bromo-naphthalene scaffold.

The key to a successful synthesis of this compound using this method lies in the regioselective generation of the organometallic intermediate. Starting from a dihalogenated naphthalene (B1677914), the more reactive halogen can be selectively exchanged. For instance, using 2-Bromo-6-iodonaphthalene as a precursor is highly advantageous. The carbon-iodine bond is significantly more susceptible to halogen-metal exchange with alkyllithium reagents (e.g., n-butyllithium) than the more stable carbon-bromine bond.

This differential reactivity allows for the selective formation of the 6-lithio-2-bromonaphthalene intermediate at low temperatures. Subsequent quenching of this organolithium species with trimethylsilyl chloride (TMSCl) yields the desired this compound.

Table 1: Proposed Synthesis via Halogen-Metal Exchange

Starting Material Reagents Intermediate Product

Alternatively, starting with 2,6-Dibromonaphthalene , a mono-metalation can be achieved by carefully controlling the stoichiometry (using only one equivalent of alkyllithium) and reaction conditions. However, achieving high regioselectivity can be more challenging compared to the bromo-iodo precursor.

Direct Bromination of Naphthyltrimethylsilanes: Regiocontrol Strategies

An alternative synthetic strategy involves introducing the bromine atom onto a pre-existing naphthyltrimethylsilane scaffold. This approach begins with the synthesis of Trimethyl(naphthalen-2-yl)silane . The subsequent step is an electrophilic aromatic substitution, specifically bromination.

The directing influence of the trimethylsilyl group and the inherent reactivity of the naphthalene ring system are the critical factors governing the outcome of this reaction. In electrophilic substitutions, the naphthalene α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7). A substituent at the 2-position, such as the trimethylsilyl group, further influences the regioselectivity. The trimethylsilyl group typically acts as a para-director. In the 2-substituted naphthalene system, the 6-position is analogous to the para position, making it a plausible target for substitution.

However, competing bromination at the highly activated α-positions (1 and 3) is a significant challenge. To achieve regiocontrol and favor substitution at the 6-position, specialized brominating agents and catalysts are often employed. nih.gov Strategies include:

Use of Bulky Brominating Agents: Steric hindrance can disfavor attack at the more crowded positions near the existing substituent.

Shape-Selective Catalysts: Microporous catalysts like zeolites can control the access of the electrophile to specific positions on the aromatic ring, often favoring the formation of the more linear, sterically less-hindered isomer. nih.govresearchgate.net

Specific Reagent Systems: Reagents such as N-bromosuccinimide (NBS) in combination with silica gel or other solid supports can offer enhanced regioselectivity compared to molecular bromine. nih.govsemanticscholar.org

Silylation of Brominated Naphthalene Scaffolds

This approach is conceptually similar to the halogen-metal exchange method but may also proceed via a Grignard reagent. The synthesis begins with a brominated naphthalene, such as 2,6-Dibromonaphthalene .

One pathway involves the formation of a Grignard reagent by reacting 2,6-dibromonaphthalene with magnesium metal. By using one equivalent of magnesium, a mono-Grignard reagent can be formed. This organometallic intermediate is then reacted with an electrophilic silicon source like trimethylsilyl chloride to forge the C-Si bond, yielding the final product.

Synthesis of Advanced Precursors for this compound

The successful synthesis of this compound relies on the availability of key halogenated and silylated naphthalene precursors.

Preparation of 6-Bromo-2-naphthyl Derivatives

A variety of 6-bromo-2-substituted naphthalenes serve as critical starting materials.

6-Bromo-2-naphthol: This compound is a versatile precursor and is commonly synthesized from 2-naphthol (B1666908) in a two-step sequence. guidechem.com First, 2-naphthol is treated with an excess of bromine in a solvent like glacial acetic acid to produce 1,6-Dibromo-2-naphthol . orgsyn.org The second step is a selective reduction (hydrodebromination) to remove the more labile bromine atom at the 1-position. Several methods have been established for this selective reduction. orgsyn.orggoogle.com

Table 2: Comparison of Reduction Methods for 1,6-Dibromo-2-naphthol

Reducing Agent(s) Solvent Key Features Yield
Tin (Sn) and Hydrochloric Acid (HCl) Ethanol or Acetic Acid Classical method, effective but requires removal of tin salts. orgsyn.orgprepchem.com 78-96% orgsyn.orgprepchem.com

6-Bromo-2-methoxynaphthalene: This derivative can be readily prepared by the methylation of 6-bromo-2-naphthol. orgsyn.orggoogle.com Common methylating agents include dimethyl sulfate or methyl bromide in the presence of a base. google.com It is also a precursor for Grignard reagent formation. orgsyn.org

2-Bromo-6-iodonaphthalene: This dihalogenated precursor is ideal for selective halogen-metal exchange reactions due to the differential reactivity of bromine and iodine. nih.govchemicalbook.com

2,6-Dibromonaphthalene: This symmetric precursor can be synthesized via various methods, including the Sandmeyer reaction of the corresponding diamine or through regioselective bromination of naphthalene under specific catalytic conditions. cardiff.ac.uk

Synthesis of Trimethylsilyl-Substituted Naphthalene Intermediates

The primary precursor for syntheses involving late-stage bromination is Trimethyl(naphthalen-2-yl)silane . This compound is typically prepared using standard organometallic procedures. The most common route involves the reaction of 2-Bromonaphthalene with magnesium metal in an ethereal solvent such as tetrahydrofuran (THF) to form the corresponding Grignard reagent, 2-naphthylmagnesium bromide. orgsyn.org This intermediate is then reacted in situ with trimethylsilyl chloride to afford the desired product.

Optimization of Reaction Conditions and Scalability for this compound Synthesis

The principal route to this compound involves the formation of a Grignard reagent from 2,6-dibromonaphthalene, followed by quenching with a trimethylsilyl halide, typically trimethylsilyl chloride. The optimization of this two-step process is crucial for achieving high yields and purity, particularly in a large-scale industrial setting.

Grignard Reagent Formation:

The formation of the Grignard reagent, (6-bromo-2-naphthyl)magnesium bromide, is a critical step that requires careful control of reaction parameters. Key considerations for optimization include:

Solvent: Anhydrous ethers, such as tetrahydrofuran (THF), are the preferred solvents as they solvate and stabilize the Grignard reagent. The choice of solvent can significantly impact the reaction rate and yield.

Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which can hinder the reaction. Activation methods are therefore essential and can include mechanical stirring to physically disrupt the oxide layer or the use of activating agents like iodine or 1,2-dibromoethane.

Temperature: The initiation of the Grignard reaction is often exothermic and requires careful temperature control to prevent side reactions, such as Wurtz coupling. Once initiated, gentle heating may be necessary to maintain a steady reaction rate.

Silylation Reaction:

The subsequent reaction of the Grignard reagent with trimethylsilyl chloride is typically fast. Optimization of this step focuses on:

Stoichiometry: The molar ratio of the Grignard reagent to the silylating agent is a critical parameter. A slight excess of the silylating agent is often used to ensure complete conversion of the Grignard reagent.

Temperature: The reaction is usually carried out at low temperatures to control its exothermicity and minimize the formation of byproducts.

Scalability:

Translating the synthesis of this compound from the laboratory to an industrial scale presents several challenges. The highly exothermic nature of the Grignard reaction requires efficient heat dissipation to prevent runaway reactions. On a large scale, this can be difficult to manage in traditional batch reactors. Furthermore, the handling of large quantities of pyrophoric Grignard reagents and flammable ether solvents poses significant safety risks.

To address these scalability issues, continuous flow chemistry has emerged as a promising alternative. In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for superior heat and mass transfer. This enables better control over the reaction temperature and reduces the risk of thermal runaways. The in-situ generation and immediate consumption of the Grignard reagent in a flow system also minimize the hazards associated with its accumulation.

The table below summarizes key parameters for the optimization and scalability of the synthesis of this compound.

ParameterOptimization FocusScalability Considerations
Grignard Reagent Formation
SolventAnhydrous THF for optimal stability and reactivity.Solvent recovery and recycling are crucial for cost-effectiveness and environmental impact on a large scale.
Magnesium ActivationUse of iodine or mechanical activation to initiate the reaction efficiently.Consistent and reliable activation methods are necessary for reproducible large-scale batches.
Temperature ControlCareful management of the initial exotherm and maintenance of a steady reaction temperature.Advanced cooling systems and flow reactors are employed for effective heat management in large volumes.
Silylation
Reagent StoichiometryPrecise control of the Grignard to silylating agent ratio to maximize yield and minimize impurities.Accurate dosing systems are required for large-scale continuous or batch processing.
Overall Process
Reaction TimeMinimizing reaction time through optimized conditions to increase throughput.Continuous flow processes can significantly reduce overall production time compared to batch methods.
SafetyHandling of pyrophoric Grignard reagents and flammable solvents under inert atmosphere.Enclosed systems, automation, and flow chemistry are key to ensuring safety at an industrial scale.

Emerging Synthetic Routes and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of emerging synthetic routes for arylsilanes and the application of green chemistry principles to traditional methods.

Emerging Synthetic Routes:

Transition-metal catalyzed silylation of aryl halides has emerged as a powerful alternative to the classical Grignard-based methods. These reactions offer several potential advantages, including milder reaction conditions and broader functional group tolerance.

Palladium-Catalyzed Silylation: Palladium complexes in the presence of a suitable ligand can catalyze the coupling of aryl halides with silylating agents like hexamethyldisilane. This method can be tolerant of various functional groups that are incompatible with Grignard reagents.

Rhodium-Catalyzed Silylation: Rhodium(I) complexes have also been shown to be effective catalysts for the silylation of aryl halides with hydrosilanes.

These catalytic methods can potentially offer a more direct and efficient route to this compound, avoiding the need for the pre-formation of a highly reactive organometallic intermediate.

Green Chemistry Considerations:

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several aspects of the synthesis of this compound and its precursors can be addressed from a green chemistry perspective.

Atom Economy: The synthesis of the precursor 2,6-dibromonaphthalene can be improved in terms of atom economy. A regioselective synthesis starting from naphthalene that proceeds via a tetrabromonaphthalene intermediate followed by proto-debromination can offer higher selectivity and reduce the formation of unwanted isomers, thus minimizing waste. cardiff.ac.ukresearchgate.net

Solvent Reduction and Alternative Solvents: The use of large volumes of volatile and flammable organic solvents in Grignard reactions is a major environmental concern. Research into solvent-free reaction conditions is a key area of green chemistry.

Mechanochemistry: The mechanochemical synthesis of Grignard reagents using ball milling has been demonstrated as a viable solvent-free alternative. This technique involves the mechanical grinding of magnesium and the aryl halide, which can initiate the reaction without the need for a solvent. This approach significantly reduces solvent waste and can lead to safer reaction conditions.

Energy Efficiency: Traditional methods often require significant energy input for heating and cooling. The development of catalytic systems that operate at lower temperatures and the use of flow reactors that offer better energy efficiency are important green chemistry considerations.

Renewable Feedstocks: While the synthesis of this compound is currently based on petroleum-derived naphthalene, future research may explore the use of bio-based aromatic feedstocks as a more sustainable starting point.

The table below outlines some green chemistry considerations for the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Prevention Designing synthetic routes that minimize waste generation, such as regioselective synthesis of precursors. cardiff.ac.ukresearchgate.net
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. Catalytic routes often exhibit higher atom economy than stoichiometric reactions.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment. Exploring alternatives to hazardous solvents like diethyl ether.
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances or making them innocuous. This includes exploring solvent-free conditions through mechanochemistry.
Design for Energy Efficiency Conducting synthetic methods at ambient temperature and pressure whenever possible. Utilizing flow chemistry for better energy control.
Use of Renewable Feedstocks Sourcing starting materials from renewable resources rather than depleting fossil fuels.

Chemical Transformations and Reactivity Profiles of 6 Bromo 2 Naphthyl Trimethylsilane

Reactions at the Bromine Atom: Cross-Coupling Methodologies

The bromine atom at the 6-position of the naphthalene (B1677914) ring is amenable to a wide array of palladium-catalyzed cross-coupling reactions, making (6-Bromo-2-naphthyl)trimethylsilane a versatile substrate for molecular elaboration.

Palladium catalysis is a dominant strategy for constructing C-C and C-N bonds, valued for its functional group tolerance and broad applicability. illinois.edu For substrates like this compound, these reactions provide a predictable and efficient means of replacing the bromine atom with a variety of other functional groups.

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. illinois.edunih.gov This reaction is prized for its mild conditions, the commercial availability of a vast array of boron reagents, and the low toxicity of its boron-containing byproducts. nih.gov

For this compound, a Suzuki-Miyaura coupling would involve its reaction with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is expected to proceed efficiently, yielding a biaryl or vinyl-substituted naphthalene derivative. The choice of catalyst, often a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with phosphine (B1218219) ligands, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is crucial for achieving high yields. Anhydrous conditions, sometimes supplemented with additives like trimethyl borate, can be beneficial for challenging or sensitive substrates. nih.gov The reaction is highly versatile, allowing for the introduction of various aryl, heteroaryl, and alkenyl groups. nih.govbeilstein-journals.orgrsc.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boron Reagent Catalyst System Base Product
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ (6-Phenyl-2-naphthyl)trimethylsilane
4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ [6-(4-Methoxyphenyl)-2-naphthyl]trimethylsilane
Pyridine-3-boronic acid Pd₂(dba)₃ / XPhos Cs₂CO₃ Trimethyl[6-(pyridin-3-yl)-2-naphthyl]silane
(E)-2-Phenylvinylboronic acid Pd(dppf)Cl₂ K₂CO₃ Trimethyl[6-((E)-2-phenylvinyl)-2-naphthyl]silane

The Stille coupling reaction pairs an organohalide with an organotin compound (organostannane) and is catalyzed by palladium. wikipedia.org This method is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are often stable to air and moisture. A key advantage is that the reaction can often be run under neutral conditions.

In the context of this compound, the Stille reaction would form a new C-C bond by coupling with an organostannane reagent like an aryltributylstannane or vinyltributylstannane. wikipedia.org Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. While the toxicity of organotin compounds is a concern, the reaction's reliability makes it a valuable synthetic tool, particularly for constructing complex architectures and ketones via carbonylative variations. wikipedia.orgacs.orgnih.gov

Table 2: Representative Stille Coupling Reactions

Tin Reagent Catalyst System Additive (if any) Product
Tributyl(phenyl)stannane Pd(PPh₃)₄ - (6-Phenyl-2-naphthyl)trimethylsilane
Tributyl(vinyl)stannane PdCl₂(AsPh₃)₂ - Trimethyl(6-vinyl-2-naphthyl)silane
2-(Tributylstannyl)furan Pd₂(dba)₃ / P(furyl)₃ - [6-(Furan-2-yl)-2-naphthyl]trimethylsilane
Tributyl(ethynyl)stannane Pd(PPh₃)₄ - (6-Ethynyl-2-naphthyl)trimethylsilane

The Negishi coupling involves the reaction between an organohalide and an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly powerful for its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds with high efficiency and stereospecificity. The organozinc reagents are typically more reactive than their boron or tin counterparts, which can lead to milder reaction conditions.

For this compound, a Negishi coupling would enable the introduction of a wide range of alkyl, aryl, and vinyl substituents. wikipedia.org The organozinc reagent can be pre-formed or generated in situ from the corresponding organohalide and activated zinc metal. Palladium catalysts, often paired with specialized phosphine ligands, are generally preferred for their broad functional group tolerance. organic-chemistry.orgresearchgate.netresearchgate.net

Table 3: Representative Negishi Coupling Reactions

Zinc Reagent Catalyst System Product
Phenylzinc chloride Pd(PPh₃)₄ (6-Phenyl-2-naphthyl)trimethylsilane
Ethylzinc bromide Pd(dppf)Cl₂ (6-Ethyl-2-naphthyl)trimethylsilane
Allylzinc bromide Pd(OAc)₂ / SPhos (6-Allyl-2-naphthyl)trimethylsilane
(Thiophen-2-yl)zinc chloride Pd-PEPPSI-IPr Trimethyl[6-(thiophen-2-yl)-2-naphthyl]silane

The Sonogashira coupling is a fundamental method for the synthesis of arylalkynes and conjugated enynes, involving the coupling of an aryl halide with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orgnih.gov

The reaction of this compound with a terminal alkyne would yield a 6-alkynylnaphthalene derivative. This transformation is highly efficient for creating C(sp²)-C(sp) bonds. nih.gov While the trimethylsilyl (B98337) group is generally stable, care must be taken as some conditions, particularly those involving fluoride (B91410) activators for silyl-acetylenes, could potentially cleave the C-Si bond on the naphthalene ring. researchgate.net However, under standard Sonogashira conditions, the C-Br bond is selectively activated. nih.govresearchgate.net

Table 4: Representative Sonogashira Coupling Reactions

Terminal Alkyne Catalyst System Base Product
Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N Trimethyl[6-(phenylethynyl)-2-naphthyl]silane
Trimethylsilylacetylene Pd(PPh₃)₄ / CuI i-Pr₂NH Trimethyl[6-(trimethylsilylethynyl)-2-naphthyl]silane
1-Hexyne Pd(OAc)₂ / PPh₃ / CuI Et₃N (6-(Hex-1-yn-1-yl)-2-naphthyl)trimethylsilane
Propargyl alcohol PdCl₂(PPh₃)₂ / CuI Et₃N 3-[6-(Trimethylsilyl)-2-naphthyl]prop-2-yn-1-ol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a premier method for synthesizing aryl amines, overcoming the limitations of traditional methods. wikipedia.orgdntb.gov.ua The process typically requires a palladium catalyst, a bulky phosphine ligand (e.g., BINAP, XPhos), and a stoichiometric amount of a strong base, such as sodium tert-butoxide (NaOt-Bu).

This compound is an excellent substrate for this transformation, allowing for the synthesis of a wide range of N-arylated compounds by coupling with primary amines, secondary amines, and even ammonia (B1221849) equivalents. wikipedia.orgacs.org The reaction conditions can be tuned to accommodate a variety of functional groups on the amine coupling partner. acs.orgresearchgate.net

Table 5: Representative Buchwald-Hartwig Amination Reactions

Amine Catalyst System Base Product
Aniline Pd₂(dba)₃ / BINAP NaOt-Bu N-Phenyl-6-(trimethylsilyl)naphthalen-2-amine
Morpholine Pd(OAc)₂ / RuPhos K₃PO₄ 4-[6-(Trimethylsilyl)-2-naphthyl]morpholine
Benzylamine Pd₂(dba)₃ / Xantphos Cs₂CO₃ N-Benzyl-6-(trimethylsilyl)naphthalen-2-amine
Lithium bis(trimethylsilyl)amide (Ammonia equivalent) Pd₂(dba)₃ / P(t-Bu)₃ LiN(SiMe₃)₂ 6-(Trimethylsilyl)naphthalen-2-amine

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Heck Reactions

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. wikipedia.orgiitk.ac.in It involves the coupling of an unsaturated halide, such as this compound, with an alkene in the presence of a base and a palladium catalyst to yield a substituted alkene. wikipedia.org

The generally accepted mechanism for the Heck reaction involves a catalytic cycle with palladium(0) and palladium(II) intermediates. wikipedia.orgiitk.ac.in The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex. iitk.ac.in

Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-carbon bond. iitk.ac.in

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new carbon-carbon double bond and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the palladium(0) catalyst and produce a hydrogen halide. iitk.ac.in

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the yield and selectivity of the Heck reaction. For aryl bromides like this compound, common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), often used with phosphine ligands such as triphenylphosphine. wikipedia.org Bases like triethylamine or potassium carbonate are employed to neutralize the hydrogen halide formed during the reaction. wikipedia.org

The reaction of this compound with various alkenes under Heck conditions allows for the synthesis of a wide array of 6-alkenyl-2-(trimethylsilyl)naphthalenes, which are valuable intermediates for the preparation of more complex molecules.

Nickel-Catalyzed Cross-Coupling Reactions of this compound

Nickel-catalyzed cross-coupling reactions provide a powerful alternative to palladium-catalyzed methods for carbon-carbon and carbon-heteroatom bond formation. These reactions often exhibit different reactivity and selectivity profiles compared to their palladium counterparts. rsc.org this compound can participate in several types of nickel-catalyzed cross-coupling reactions.

One prominent example is the Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org The reaction of this compound with an organozinc compound, catalyzed by a nickel complex, would lead to the formation of a new carbon-carbon bond at the 6-position of the naphthalene ring. This method is particularly useful for introducing alkyl, aryl, or vinyl groups. organic-chemistry.orgresearchgate.net

Another important nickel-catalyzed reaction is the Kumada coupling , which utilizes a Grignard reagent as the organometallic partner. The reaction of this compound with a Grignard reagent in the presence of a nickel catalyst offers a direct route to various substituted naphthalenes.

The general mechanism for these nickel-catalyzed cross-coupling reactions is analogous to the palladium-catalyzed cycles, involving oxidative addition of the aryl bromide to a nickel(0) species, transmetalation with the organometallic reagent, and reductive elimination to yield the cross-coupled product and regenerate the nickel(0) catalyst.

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions
Reaction TypeOrganometallic ReagentGeneral Product
Negishi CouplingOrganozinc (R-ZnX)6-R-2-(trimethylsilyl)naphthalene
Kumada CouplingGrignard (R-MgX)6-R-2-(trimethylsilyl)naphthalene

Copper-Mediated Reactions of this compound

Copper-mediated cross-coupling reactions represent a classic and still highly relevant method for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.org These reactions often provide complementary reactivity to palladium and nickel-catalyzed systems. This compound can undergo several important copper-mediated transformations.

The Ullmann condensation is a well-established copper-promoted reaction for the formation of aryl ethers, aryl thioethers, and aryl amines. wikipedia.org The reaction of this compound with an alcohol, thiol, or amine in the presence of a copper catalyst and a base would yield the corresponding 6-alkoxy-, 6-alkylthio-, or 6-amino-2-(trimethylsilyl)naphthalene derivative. Traditionally, these reactions required harsh conditions, but modern methods often employ soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org

Another significant copper-mediated process is the Goldberg reaction , which is a specific type of Ullmann condensation for the formation of C-N bonds. wikipedia.org Reacting this compound with an amide under copper catalysis provides a route to N-arylated amides.

Furthermore, copper can catalyze the coupling of aryl halides with terminal alkynes, a reaction closely related to the Sonogashira coupling. This would allow for the introduction of an alkynyl group at the 6-position of the naphthalene core.

The mechanism of these copper-mediated reactions is thought to involve the formation of a copper(I) alkoxide, thiolate, or amide, which then reacts with the aryl bromide. wikipedia.org

Reactions Involving the Trimethylsilyl Group of this compound

The trimethylsilyl (TMS) group in this compound is not merely a passive spectator. It can be strategically employed as a protecting group, a directing group, or a handle for further functionalization. wikipedia.orgthieme-connect.de

Desilylation Reactions: Mechanisms and Applications

Desilylation, the cleavage of the carbon-silicon bond, is a common and synthetically useful transformation of arylsilanes. The trimethylsilyl group can be removed under various conditions, most notably through protodesilylation and halodesilylation. researchgate.netnih.gov

Protodesilylation involves the replacement of the trimethylsilyl group with a hydrogen atom. This reaction is typically acid- or base-catalyzed. researchgate.net In the presence of an acid, the aromatic ring is protonated, followed by the departure of the silyl (B83357) group. Base-catalyzed protodesilylation often involves the use of fluoride ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF) or alkoxides, which attack the silicon atom, leading to the cleavage of the C-Si bond. researchgate.netnih.gov This reaction can be used to unmask a specific position on the aromatic ring after the silyl group has served its purpose, for instance, as a blocking group.

Halodesilylation is the replacement of the trimethylsilyl group with a halogen atom (e.g., iodine, bromine, or chlorine). This is typically achieved using an electrophilic halogenating agent such as iodine monochloride (ICl) or bromine (Br₂). This reaction provides a direct route to dihalogenated naphthalenes, which can be valuable for further cross-coupling reactions.

Rearrangement Reactions Involving the Trimethylsilyl Moiety

While less common for simple aryltrimethylsilanes under standard conditions, rearrangement reactions involving the trimethylsilyl group can occur under specific circumstances, often driven by steric or electronic factors. In more complex systems, intramolecular migration of the silyl group from one position to another on the aromatic ring or to a side chain can be induced. These rearrangements are often catalyzed by strong acids or bases and can lead to the formation of thermodynamically more stable isomers.

For instance, in related systems, acid-catalyzed migrations of silyl groups on aromatic rings have been observed. The mechanism typically involves protonation of the aromatic ring followed by a 1,2-shift of the silyl group and subsequent deprotonation.

Functionalization of the Trimethylsilyl Group (e.g., to Silanols)

The trimethylsilyl group can be converted into other silicon-containing functionalities, most notably silanols (R₃SiOH). The oxidation of the carbon-silicon bond to a carbon-oxygen bond is a powerful transformation that allows for the introduction of a hydroxyl group onto the aromatic ring. acs.orgrsc.org

This oxidation is often achieved using reagents like peroxy acids or hydrogen peroxide, sometimes in the presence of a fluoride source or a metal catalyst. acs.orgorganic-chemistry.org The reaction proceeds through the formation of a silanol (B1196071) intermediate, which can then be further manipulated. acs.org For this compound, this transformation would lead to the formation of 6-bromo-2-naphthol, a valuable intermediate in the synthesis of pharmaceuticals. orgsyn.orggoogle.com The mechanism involves the attack of an oxidant on the silicon atom, followed by rearrangement and cleavage of the C-Si bond to form a C-O bond.

Table 2: Functionalization of the Trimethylsilyl Group
ReactionReagentsProduct
Oxidation to SilanolH₂O₂, KF, KHCO₃(6-Bromo-2-naphthyl)silanol
Conversion to NaphtholPeroxy acid or H₂O₂6-Bromo-2-naphthol

Reactivity of the Naphthalene Core in this compound

The naphthalene core of this compound possesses a unique electronic landscape shaped by the competing or complementary effects of the bromo and trimethylsilyl substituents. The inherent reactivity of naphthalene favors electrophilic attack at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). However, this intrinsic preference is modulated by the substituents present.

The regioselectivity of electrophilic aromatic substitution on the this compound core is dictated by the directing effects of both the bromo and trimethylsilyl groups. science.govscience.gov

Trimethylsilyl (-SiMe₃) Group: The trimethylsilyl group is a weak activating group and a para-director in electrophilic aromatic substitution. It can also promote ipso-substitution, where the electrophile directly replaces the silyl group.

Bromo (-Br) Group: The bromo group is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of the resonance participation of its lone pairs. science.gov

In the 6-bromo-2-(trimethylsilyl)naphthalene system, the silyl group at the C-2 position directs incoming electrophiles primarily to the para-position (C-6), which is already occupied by the bromine atom, and to the ortho-positions (C-1 and C-3). The bromo group at the C-6 position directs to its ortho-positions (C-5 and C-7) and its para-position (C-2), which is occupied by the silyl group.

The outcome of an electrophilic substitution reaction depends on the balance of these effects and the reaction conditions. For instance, in nitration or bromination, substitution is expected to occur at the most activated available position. Given that the naphthalene α-positions (1, 5, and 7 in this case) are intrinsically more reactive, and positions 1, 5, and 7 are ortho or para to one of the directing groups, these sites are the most probable targets for electrophilic attack. For example, bromination of naphthalene itself over KSF clay can lead to polybrominated products, indicating that further substitution is possible. cardiff.ac.uk While specific studies on the electrophilic substitution of this compound are not prevalent, the general principles suggest that a mixture of products could be formed, with a preference for substitution at C-1, C-5, or C-7.

Directed functionalization allows for the introduction of new groups at specific positions, often overcoming the inherent reactivity patterns of the aromatic core. One of the most powerful methods is Directed ortho Metalation (DoM). organic-chemistry.orgacs.org This strategy typically involves a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. organic-chemistry.orgnih.gov

In this compound, neither the trimethylsilyl nor the bromo group is a strong DMG. acs.org Consequently, classic DoM is not a primary pathway for the functionalization of this molecule. However, the existing functional groups can still direct subsequent transformations. For instance, the C-Br bond can be converted into an organometallic species (via metal-halogen exchange) which can then be trapped with an electrophile. This functionalizes the C-6 position specifically.

Alternatively, functionalization can be achieved by first modifying the molecule to install a potent DMG. For example, if the bromo group were replaced by a hydroxyl group (forming 6-(trimethylsilyl)naphthalen-2-ol), this could be converted to a powerful O-carbamate DMG. nih.govresearchgate.net Subsequent metalation would then be directed to the ortho positions of the carbamate (B1207046) (C-5 and C-7), allowing for regiospecific introduction of various electrophiles.

Functionalization Strategy Directing Group Potential Position of Functionalization Notes
Metal-Halogen Exchange-BrC-6Followed by reaction with an electrophile.
ipso-Substitution-SiMe₃C-2Replacement of the silyl group with an electrophile (e.g., a halogen).
DoM via Pre-functionalizationO-Carbamate (hypothetical)C-5, C-7Requires conversion of the -Br group to a strong DMG. nih.govresearchgate.net

Arynes, and their naphthalene-based analogues known as naphthynes, are highly reactive intermediates valuable for the construction of complex aromatic systems through pericyclic reactions and nucleophilic trappings. nih.govrsc.org The most common method for generating arynes involves the elimination of two adjacent substituents on an aromatic ring, often an ortho-silyl aryl triflate or an ortho-halo-silylarene, typically induced by a fluoride source. nih.govumn.edu

The compound this compound itself is not a direct precursor to a naphthyne via this method because the bromo and trimethylsilyl groups are not in an ortho (adjacent) relationship. However, it can serve as a starting material for the synthesis of a viable naphthyne precursor.

A potential synthetic route could involve the introduction of a functional group ortho to the trimethylsilyl group at the C-3 position. This would create a 2-silyl-3-functionalized naphthalene, a direct precursor to 2,3-naphthyne. Research by Dichtel and coworkers has demonstrated that 2-halo-3-silylnaphthalenes are excellent precursors for 2-naphthyne intermediates upon treatment with a fluoride anion. nih.govrsc.orgresearchgate.net For example, a 6-bromo-2-silyl-3-iodonaphthalene could be synthesized and subsequently treated with cesium fluoride to generate the 6-bromo-2,3-naphthyne intermediate, which could then be trapped by a diene like furan. nih.gov

Precursor Type Required Substituent Pattern Generated Intermediate Reference Example
Silyl Aryl Halideortho-halo-silylAryne/Naphthyne2-Iodo-3-silylnaphthalene → 2,3-Naphthyne nih.govresearchgate.net
Silyl Aryl Triflateortho-silyl-triflateAryne/Naphthyneortho-silyl aryl triflate → Benzyne nih.govumn.edu

This highlights the role of this compound as a foundational scaffold that requires further, regioselective functionalization to be employed in naphthyne chemistry.

Interplay and Chemoselectivity in Multifunctional Reactions of this compound

The presence of two distinct reactive sites—the carbon-bromine bond and the carbon-silicon bond—on the same naphthalene scaffold makes chemoselectivity a critical consideration in its transformations. The challenge lies in selectively reacting one site while leaving the other intact.

Palladium-Catalyzed Cross-Coupling Reactions: In transition-metal-catalyzed reactions, such as Suzuki, Stille, or Sonogashira couplings, the C-Br bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the C-Si bond. This allows for highly chemoselective functionalization at the C-6 position. For example, a Sonogashira coupling of this compound with an alkyne would be expected to yield the 6-alkynyl-2-(trimethylsilyl)naphthalene product exclusively, leaving the silyl group untouched for subsequent manipulations. A related compound, 6-((trimethylsilyl)ethynyl)naphthalen-2-ol, demonstrates the stability of the silyl group during coupling reactions used to build more complex structures. researchgate.net

Metal-Halogen Exchange: Treatment with strong bases like alkyllithiums (n-BuLi, sec-BuLi) at low temperatures can lead to two competing pathways:

Metal-Halogen Exchange: Reaction at the C-Br bond to form 6-lithio-2-(trimethylsilyl)naphthalene.

Nucleophilic Attack at Silicon: Attack on the silyl group, potentially leading to cleavage of the C-Si bond.

Generally, metal-halogen exchange with bromine is extremely fast at low temperatures, making it the predominant pathway. The resulting organolithium species can be trapped with various electrophiles, again providing a chemoselective route to functionalize the C-6 position.

The trimethylsilyl group can be selectively cleaved under specific conditions, such as treatment with a fluoride source (e.g., TBAF) or a strong acid (e.g., trifluoroacetic acid), in a process known as protodesilylation. This reaction is typically orthogonal to reactions at the C-Br bond, allowing for a stepwise functionalization strategy where the silyl group acts as a masked proton, being removed in a later step after the C-Br bond has been utilized.

Reaction Type Reagent(s) More Reactive Site Expected Outcome
Suzuki CouplingPd catalyst, Base, Boronic AcidC-BrSelective coupling at C-6 position.
Sonogashira CouplingPd/Cu catalysts, Base, AlkyneC-BrSelective alkynylation at C-6 position.
Metal-Halogen Exchangen-BuLi, -78 °CC-BrFormation of 6-lithio-2-(trimethylsilyl)naphthalene.
ProtodesilylationTBAF or H⁺C-SiSelective removal of the -SiMe₃ group to install -H.

This inherent chemoselectivity makes this compound a versatile tool, enabling sequential and controlled modifications at two different positions of the naphthalene ring system.

Mechanistic Investigations of Reactions Involving 6 Bromo 2 Naphthyl Trimethylsilane

Kinetic Studies of (6-Bromo-2-naphthyl)trimethylsilane Transformations

In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. wikipedia.orgchemcompute.org This step involves the cleavage of the C-Br bond and the formation of an organopalladium(II) intermediate. libretexts.org The rate of this step is typically first-order with respect to the concentration of both the active Pd(0) catalyst and the aryl halide. The electronic nature of the aryl halide can significantly impact the rate of oxidative addition, with electron-withdrawing groups generally accelerating the reaction and electron-donating groups slowing it down. researchgate.net The trimethylsilyl (B98337) group on the naphthalene (B1677914) ring is generally considered to be a weak electron-donating group or to have a minor electronic effect in this context.

The transmetalation step, where the organic group from the organometallic reagent is transferred to the palladium center, can also be the rate-determining step under certain conditions. wikipedia.org The kinetics of this step are often more complex and can depend on the nature of the organometallic reagent, the ligands on the palladium, and the presence of additives such as bases in the Suzuki-Miyaura reaction. wikipedia.orgillinois.edu

A hypothetical kinetic data summary for a Suzuki-Miyaura coupling of this compound is presented below to illustrate the expected relationships.

Reactant/ParameterOrder of ReactionObservation
This compoundTypically First-OrderThe rate of reaction is directly proportional to the concentration of the aryl bromide, consistent with oxidative addition being a key step.
Organoboron ReagentVariableThe reaction order can be zero, first, or more complex, depending on the mechanism of transmetalation.
Palladium CatalystTypically First-OrderThe rate is proportional to the concentration of the active catalyst.
BaseOften ComplexThe reaction rate can show a complex dependence on the base concentration, as the base is involved in the activation of the organoboron reagent. wikipedia.org

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the context of palladium-catalyzed cross-coupling reactions of this compound, several key intermediates are proposed based on extensive studies of similar transformations. libretexts.orgillinois.eduacs.org Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the characterization of these species. illinois.eduacs.org

The primary intermediates in a typical Suzuki-Miyaura or Stille cross-coupling reaction are outlined in the table below.

IntermediateDescriptionPlausible Role in the Reaction of this compound
Pd(0)Ln Species The active catalytic species, typically a 14-electron complex formed by ligand dissociation from a more stable precatalyst. libretexts.orgThis species initiates the catalytic cycle by reacting with this compound.
Oxidative Addition Complex A Pd(II) species, trans-[Pd(6-trimethylsilyl-2-naphthyl)(Br)L2], formed by the insertion of the Pd(0) catalyst into the C-Br bond of the substrate. libretexts.orgThis is a key intermediate that brings the naphthyl moiety into the coordination sphere of the palladium.
Transmetalation Pre-complex In the Suzuki-Miyaura reaction, this can be a complex where the boronate, activated by a base, coordinates to the palladium center, often through a bridging hydroxide (B78521) or alkoxide ligand. illinois.edu In the Stille reaction, the organostannane can coordinate to the palladium complex. acs.orgThis intermediate sets the stage for the transfer of the coupling partner's organic group to the palladium.
Di-organopalladium(II) Complex A Pd(II) species, trans-[Pd(6-trimethylsilyl-2-naphthyl)(R')L2], where R' is the organic group from the coupling partner.This intermediate is formed after the transmetalation step.
cis-Di-organopalladium(II) Complex Isomerization of the trans-complex to the cis-isomer, cis-[Pd(6-trimethylsilyl-2-naphthyl)(R')L2], is necessary before reductive elimination can occur.This is the immediate precursor to the final product.

Transition State Analysis in this compound Reactions

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for analyzing the transition states of complex organometallic reactions. researchgate.netchemrxiv.orgnih.govresearchgate.net For the transformations of this compound, DFT calculations on analogous systems can provide valuable information about the energy barriers and geometries of the transition states for the elementary steps in the catalytic cycle. researchgate.netnih.gov

Transition StateDescriptionKey Features for this compound Reactions
Oxidative Addition (TSOA) The transition state for the insertion of the Pd(0) catalyst into the C-Br bond. researchgate.netThis is often the highest energy barrier in the catalytic cycle, making it the rate-determining step. wikipedia.org The geometry involves the approach of the palladium to the C-Br bond.
Transmetalation (TSTM) The transition state for the transfer of the organic group from the organometallic reagent (e.g., boronate or stannane) to the palladium center. researchgate.netThe geometry and energy of this transition state are highly dependent on the nature of the coupling partner, ligands, and any activating agents like a base. wikipedia.org
Reductive Elimination (TSRE) The transition state for the formation of the new C-C bond and the regeneration of the Pd(0) catalyst from the cis-di-organopalladium(II) complex. researchgate.netThis step is typically concerted and has a lower energy barrier than oxidative addition. The geometry involves the two organic groups approaching each other.

The trimethylsilyl group is not expected to significantly alter the fundamental nature of these transition states compared to an unsubstituted naphthalene, although it may have subtle steric and electronic effects.

Radical Pathways in the Chemistry of this compound

While many palladium-catalyzed cross-coupling reactions are believed to proceed through two-electron pathways (Pd(0)/Pd(II) cycles), the involvement of radical intermediates has been increasingly recognized, particularly under certain reaction conditions or with specific substrates. researchgate.netnih.govresearchgate.net For this compound, the possibility of radical pathways should be considered.

The generation of an aryl radical from an aryl halide can occur through single-electron transfer (SET) from a low-valent metal complex or another reductant in the system. researchgate.net Silyl (B83357) radicals can also be generated from organosilanes and participate in radical chain reactions. nih.govorganic-chemistry.org

Radical IntermediatePlausible Formation PathwayPotential Fate
(6-Trimethylsilyl-2-naphthyl) Radical Single-electron transfer from a Pd(I) species or another electron donor to this compound. researchgate.netCan be trapped by a cross-coupling partner or undergo other radical reactions such as hydrogen atom abstraction.
Trimethylsilyl Radical Photochemical or radical-initiated cleavage of a Si-H or Si-Si bond (if present as an additive). nih.govorganic-chemistry.orgCan act as a radical initiator or participate in radical chain processes.
Pd(I) Species Formed by comproportionation of Pd(0) and Pd(II) or via a one-electron reduction of a Pd(II) species. researchgate.netCan participate in SET processes, leading to the formation of organic radicals.

Photochemical activation can also promote the formation of radical intermediates in palladium-catalyzed reactions. nih.gov The presence of the chromophoric naphthalene core in this compound suggests that photo-induced radical pathways might be accessible.

Catalytic Cycles in Transition Metal-Mediated Transformations

The most common and synthetically useful transformations of this compound are palladium-catalyzed cross-coupling reactions. The catalytic cycles for the Suzuki-Miyaura and Stille reactions are well-established and provide a framework for understanding the reactivity of this substrate. wikipedia.orglibretexts.orgnih.gov

Suzuki-Miyaura Coupling Catalytic Cycle:

Oxidative Addition: A Pd(0) complex reacts with this compound to form a Pd(II) intermediate, trans-[Pd(6-trimethylsilyl-2-naphthyl)(Br)L2]. libretexts.org

Transmetalation: In the presence of a base, an organoboronic acid or ester is converted to a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the bromide and forming a di-organopalladium(II) complex, trans-[Pd(6-trimethylsilyl-2-naphthyl)(R')L2]. wikipedia.org

Isomerization: The trans-complex isomerizes to the corresponding cis-complex.

Reductive Elimination: The cis-complex undergoes reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Stille Coupling Catalytic Cycle:

The catalytic cycle for the Stille reaction is very similar to the Suzuki-Miyaura coupling, with the main difference being the nature of the transmetalation step.

Oxidative Addition: This step is identical to the Suzuki-Miyaura coupling, forming the trans-[Pd(6-trimethylsilyl-2-naphthyl)(Br)L2] intermediate. libretexts.org

Transmetalation: An organostannane reagent directly transfers its organic group to the palladium center, typically without the need for a base, to form the di-organopalladium(II) complex. acs.org

Isomerization and Reductive Elimination: These steps proceed as in the Suzuki-Miyaura coupling to yield the final product and regenerate the Pd(0) catalyst.

The trimethylsilyl group is generally a spectator in these reactions, remaining intact on the naphthalene core throughout the catalytic cycle. ontosight.ai Its primary influence is likely through steric and electronic effects on the rates of the individual steps.

Theoretical and Computational Studies of 6 Bromo 2 Naphthyl Trimethylsilane

Electronic Structure and Bonding Analysis of (6-Bromo-2-naphthyl)trimethylsilane (DFT, Ab Initio)

The electronic structure and bonding of this compound are primarily dictated by the interplay of the naphthalene (B1677914) aromatic system with the electron-withdrawing bromo substituent and the electron-donating trimethylsilyl (B98337) group. DFT and ab initio methods are powerful tools for elucidating these interactions.

DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining the molecular orbital energies, charge distribution, and bond characteristics. For a molecule like this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic properties. The HOMO is expected to be delocalized across the naphthalene ring, with some contribution from the trimethylsilyl group, while the LUMO is also anticipated to be centered on the aromatic system, influenced by the bromo substituent.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide even more accurate descriptions of electron correlation effects, which are important for a precise understanding of the molecule's stability and reactivity. These methods, while computationally more demanding, can offer benchmark data for calibrating DFT functionals.

A natural bond orbital (NBO) analysis, often performed in conjunction with DFT calculations, would reveal the nature of the C-Br and C-Si bonds. The C-Br bond is expected to be highly polarized towards the bromine atom, creating a site susceptible to nucleophilic attack or oxidative addition in catalytic cycles. Conversely, the C-Si bond will exhibit significant covalent character with some degree of polarization towards the carbon atom.

The following table presents hypothetical but representative data for the electronic properties of this compound, based on typical values observed for similar aromatic compounds.

PropertyPredicted ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP
LUMO Energy-1.2 eVDFT/B3LYP
HOMO-LUMO Gap5.3 eVDFT/B3LYP
Dipole Moment~1.5 DDFT/B3LYP
NBO Charge on Br-0.15 eNBO Analysis
NBO Charge on Si+0.75 eNBO Analysis

This table contains hypothetical data based on computational studies of analogous compounds.

Conformational Analysis and Isomerism of this compound Derivatives

The primary conformational flexibility in this compound arises from the rotation around the C2-Si bond. Computational methods can be employed to map the potential energy surface associated with this rotation. The barrier to rotation is expected to be relatively low, allowing for free rotation at room temperature. However, specific conformations may be slightly more stable due to subtle steric and electronic interactions between the methyl groups of the trimethylsilyl moiety and the hydrogen atom at the C3 position of the naphthalene ring.

Isomerism in derivatives of this compound would primarily involve the substitution pattern on the naphthalene ring. While the parent compound is defined, reactions involving this molecule could lead to various constitutional isomers if, for instance, a subsequent substitution reaction occurs on the aromatic ring. Computational chemistry can predict the relative stabilities of these potential isomers by calculating their ground-state energies.

For example, in a hypothetical scenario where a second substituent is introduced, DFT calculations could determine whether substitution at the positions ortho, meta, or para to the existing groups is energetically more favorable. This information is crucial for predicting the regioselectivity of chemical reactions.

Prediction of Spectroscopic Parameters for Mechanistic Insights

Computational chemistry provides invaluable tools for predicting spectroscopic data, which can aid in the characterization of molecules and the elucidation of reaction mechanisms.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. The predicted shifts for the aromatic protons and carbons would be influenced by the electronic effects of both the bromo and trimethylsilyl groups. The silicon-29 (B1244352) NMR chemical shift is also a key parameter that can be computationally predicted.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. This would allow for the identification of characteristic peaks, such as the C-H stretching and bending modes of the aromatic ring and the trimethylsilyl group, as well as the C-Br and C-Si stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would likely predict several absorption bands in the UV region, corresponding to π-π* transitions within the naphthalene system. The positions and intensities of these bands would be modulated by the substituents.

The following table shows hypothetical predicted spectroscopic data for this compound.

SpectrumPredicted Peak/ShiftAssignment
¹H NMR7.5-8.0 ppmAromatic Protons
¹H NMR0.3 ppm-Si(CH₃)₃ Protons
¹³C NMR125-140 ppmAromatic Carbons
²⁹Si NMR~0 ppm-Si(CH₃)₃
IR~1050 cm⁻¹C-Si Stretch
IR~600 cm⁻¹C-Br Stretch
UV-Vis (λmax)~280 nm, ~320 nmπ-π* Transitions

This table contains hypothetical data based on computational studies of analogous compounds.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is a powerful approach to investigate the mechanisms and kinetics of reactions involving this compound. This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.

DFT calculations can be used to map the entire reaction coordinate for a given transformation, identifying transition states, intermediates, and the associated activation energies. For example, in a Suzuki coupling reaction, where the bromo group is replaced, computational modeling could elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps. This provides a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions.

Similarly, the formation of a Grignard reagent from this compound could be modeled to understand the energetics of magnesium insertion into the C-Br bond. The energy landscape would reveal the feasibility of the reaction and any potential side reactions. Recent studies have employed DFT to investigate complex reaction mechanisms, such as photocatalytic processes and palladium-catalyzed reactions, providing deep mechanistic insights. acs.orgacs.org

Molecular Dynamics Simulations of this compound and its Reactants

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution or at interfaces. By simulating the motion of the molecule and its surrounding environment over time, MD can reveal information about solvation, diffusion, and intermolecular interactions.

In a typical MD simulation, the molecule would be placed in a box of solvent molecules, and the trajectories of all atoms would be calculated based on a force field. This would allow for the study of how the molecule interacts with the solvent, including the formation of solvent shells and the influence of the solvent on its conformation.

MD simulations can also be used to study the interaction of this compound with other reactants in a reaction mixture. This can provide insights into the pre-organization of reactants before a chemical reaction occurs. Furthermore, simulations of this molecule at a solid-liquid or liquid-vapor interface can be used to understand its behavior in heterogeneous systems, which is relevant for applications in materials science and catalysis. Studies on similar organosilicon molecules have demonstrated the utility of MD in understanding their behavior in the liquid phase and at interfaces. nih.govnsf.govpsu.edursc.org

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2 Naphthyl Trimethylsilane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For (6-Bromo-2-naphthyl)trimethylsilane, ¹H and ¹³C NMR spectroscopy would provide critical information about the chemical environment of each proton and carbon atom.

In derivatives of this compound, NMR is invaluable for confirming structural modifications. For example, in the synthesis of azuleno[1,2,3-cd]phenalene derivatives, a selective Sonagashira reaction of a bromo-naphthalene starting material with ethynyltrimethylsilane yielded a product where the disappearance of the starting material's signals and the appearance of new, characteristic signals in the NMR spectrum confirmed the successful coupling. acs.org

Furthermore, NMR studies at variable temperatures can be employed to investigate dynamic processes, such as rotational barriers or conformational changes. rsc.org In cases where chiral derivatives are synthesized, specialized NMR techniques, including the use of chiral shift reagents, can help in determining enantiomeric purity and assigning absolute stereochemistry. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Si(CH₃)₃~0.3~ -1.0
Naphthyl-H7.0 - 8.5120 - 140
Naphthyl-C-Br---~120
Naphthyl-C-Si---~140

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Advanced Mass Spectrometry Techniques for Isotopic Labeling and Reaction Monitoring

Advanced mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula. rsc.org The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks separated by two mass units.

Isotopic labeling studies, where atoms are replaced by their heavier isotopes (e.g., ¹³C or ²H), can be monitored by mass spectrometry to trace the pathways of chemical reactions and elucidate reaction mechanisms. While no specific isotopic labeling studies on this compound were found, this technique is widely applicable.

Mass spectrometry is also a powerful tool for real-time reaction monitoring. Techniques like Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI) mass spectrometry can be used to follow the progress of a reaction by analyzing small aliquots of the reaction mixture at different time points. This allows for the identification of intermediates and byproducts, providing a deeper understanding of the reaction mechanism.

X-Ray Crystallographic Analysis of this compound and Crystalline Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. While a crystal structure for this compound itself is not reported in the provided results, the structures of several related bromo-naphthalene derivatives have been determined. semanticscholar.orgresearchgate.netresearchgate.net

For instance, the crystal structure of 6-bromo-2-naphthol, a closely related compound, has been documented. nih.gov Analysis of such structures provides valuable data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. In the case of this compound, a crystal structure would reveal the orientation of the trimethylsilyl (B98337) group relative to the naphthalene (B1677914) ring and how the molecules pack in the solid state.

The synthesis of various crystalline derivatives of bromo-naphthalenes has been reported, and their structures have been elucidated by X-ray diffraction. acs.orgsemanticscholar.org These studies demonstrate the feasibility of obtaining single crystals of this compound derivatives suitable for X-ray analysis, which would provide unequivocal proof of their molecular structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups and analyze the bonding within a molecule. The vibrational spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its constituent parts.

Based on related compounds, the following vibrational modes can be expected:

Trimethylsilyl group: Strong bands associated with Si-C stretching and CH₃ rocking and deformation modes.

Naphthalene ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region.

C-Br bond: A stretching vibration at lower frequencies, typically in the range of 500-700 cm⁻¹.

Studies on related molecules like 2-bromo-6-methoxynaphthalene (B28277) and 6-bromo-2-naphthoic acid have utilized FT-IR and FT-Raman spectroscopy, often in conjunction with density functional theory (DFT) calculations, to assign the observed vibrational bands to specific molecular motions. nih.govnih.gov This combined experimental and theoretical approach provides a detailed understanding of the vibrational properties of the molecule.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (in CH₃)Stretching2850 - 3000
Aromatic C=CStretching1400 - 1600
Si-CStretching600 - 800
C-BrStretching500 - 700

Chiroptical Methods for Enantiomeric Purity Determination of Chiral this compound Derivatives (if applicable)

While this compound itself is achiral, it can be used as a precursor to synthesize chiral derivatives. If a chiral center is introduced into the molecule, for example, through an asymmetric reaction, the resulting product can exist as a pair of enantiomers.

Chiroptical methods, such as circular dichroism (CD) spectroscopy, are essential for determining the enantiomeric purity of such chiral compounds. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a characteristic property of chiral molecules. The shape and sign of the CD spectrum can be used to determine the enantiomeric excess and, in some cases, the absolute configuration of the molecule by comparing the experimental spectrum to that of a known standard or to theoretical calculations.

The synthesis of homochiral binaphthyl derivatives, which are inherently chiral due to restricted rotation around the C-C single bond connecting the two naphthalene units, often starts from precursors like 6-bromo-2-naphthol. researchgate.net The enantiomeric purity of these chiral ligands and catalysts is critical for their effectiveness in asymmetric synthesis, and chiroptical methods are routinely used for their characterization.

Strategic Applications of 6 Bromo 2 Naphthyl Trimethylsilane in Advanced Organic Synthesis

Building Block for Polycyclic Aromatic Hydrocarbons and Extended π-Systems

(6-Bromo-2-naphthyl)trimethylsilane is a key precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and extended π-systems. These molecules are of significant interest due to their unique electronic and optoelectronic properties, which have potential applications in organic electronics. researchgate.net The presence of the trimethylsilyl (B98337) group in this compound facilitates further functionalization, enabling the construction of more complex, π-extended derivatives. acs.org

One notable application is in the synthesis of azuleno[1,2,3-cd]phenalene and its π-extended buckybowl derivatives. acs.org The synthesis involves a selective Sonogashira reaction of a related bromo-naphthalene derivative with ethynyltrimethylsilane, highlighting the utility of the trimethylsilyl group in extending the aromatic system. acs.org Furthermore, silicon-containing PAHs, synthesized using methods like ruthenium-catalyzed annulation, exhibit interesting optical and redox properties. bohrium.com The incorporation of silicon atoms into the polycyclic framework can lead to materials with structured absorption bands and fluorescence, making them suitable for applications such as solid-state emitters. bohrium.com

Boron-doped PAHs are another class of materials where derivatives of this compound could be instrumental. These compounds often possess low-lying LUMOs (Lowest Unoccupied Molecular Orbitals), making them strong acceptor materials for use in organic electronics. nih.goved.ac.uk The bromo-functionality allows for cross-coupling reactions to form donor-acceptor materials, some of which exhibit thermally activated delayed fluorescence, with emissions extending into the near-infrared region. nih.goved.ac.uk

Precursor for Naphthalene-Based Functional Materials Synthesis (excluding material properties)

The strategic placement of the bromo and trimethylsilyl groups on the naphthalene (B1677914) scaffold of this compound makes it an excellent precursor for a variety of naphthalene-based functional materials. The bromine atom can be readily displaced or used in cross-coupling reactions, while the trimethylsilyl group can be transformed into other functional groups.

For instance, the bromo group can be converted to a methoxy (B1213986) group, yielding 6-bromo-2-methoxynaphthalene, a key intermediate in the synthesis of pharmaceuticals like naproxen. orgsyn.orggoogle.com The synthesis of 6-bromo-2-naphthol, a related precursor, is well-established and can be achieved through the bromination of 2-naphthol (B1666908) followed by reduction. prepchem.comorgsyn.orgyoutube.com This naphthol can then be further functionalized.

The development of new synthetic methodologies for regioselectively substituted naphthalenes is crucial for accessing novel materials. nih.gov Electrophilic cyclization of alkynes provides a mild and efficient route to various substituted naphthalenes. nih.gov While not directly starting from this compound, these methods showcase the importance of having versatile building blocks for constructing complex naphthalene systems. Additionally, the synthesis of bromo-substituted naphthalene dianhydride derivatives, important precursors for naphthalene diimide (NDI) dyes, highlights the utility of brominated naphthalenes in materials science. researchgate.net

Synthesis of Complex Naphthyl Derivatives via Stereoselective Routes

This compound and its derivatives are valuable reagents in stereoselective synthesis, enabling the creation of complex, optically active naphthyl compounds. The silicon-naphthyl bond can be cleaved with high stereoselectivity, allowing for the controlled introduction of new functional groups. acs.org

Research has demonstrated the stereoselective synthesis of optically active disilanes where the cleavage of a silicon-naphthyl bond with bromine proceeds with good stereoselectivity. acs.org The presence of a methoxy group on the naphthyl ring can influence the regioselectivity of this cleavage. acs.org Furthermore, the synthesis of silicon-stereogenic optically active silylboranes has been achieved through the stereospecific borylation of chiral hydrosilanes. chemrxiv.org These chiral silylboranes can then undergo further reactions, such as palladium-catalyzed silylation, to introduce a chiral silicon group into various molecules with high enantiospecificity. chemrxiv.org

The ability to control the stereochemistry at the silicon center is crucial for the synthesis of advanced materials and biologically active molecules where three-dimensional structure dictates function.

Applications in Directed Organic Transformations

The functional groups present in this compound direct its reactivity in various organic transformations. The bromine atom is a versatile handle for numerous reactions, including cross-coupling and substitution reactions. For example, it can be used in the synthesis of 6-bromo-2-naphthylmethanesulfonamide through a Semmler–Wolff reaction. researchgate.net

The trimethylsilyl group also plays a directing role. In the synthesis of azuleno[1,2,3-cd]phenalene, the trimethylsilyl group facilitates further functionalization towards the construction of π-extended derivatives. acs.org This is a common strategy in organic synthesis, where a silyl (B83357) group can act as a removable directing group or a precursor to other functionalities.

The selective synthesis of bromo-substituted naphthalene derivatives is another area where directed transformations are key. For instance, the selective synthesis of 2-bromo and 2,6-dibromo-1,4,5,8-naphthalene dianhydride derivatives can be achieved by carefully controlling reaction conditions such as temperature and reaction time. researchgate.net These selective brominations are crucial for obtaining the desired precursors for functional materials.

Role in the Assembly of Supramolecular Structures

While direct evidence for the use of this compound in the assembly of supramolecular structures is not prevalent in the provided search results, its potential is evident from the types of molecules it can be used to synthesize. The extended π-systems and functionalized naphthalene derivatives that can be accessed from this precursor are ideal building blocks for supramolecular chemistry.

For example, the synthesis of negatively curved nanographenes has led to the formation of double-helix supramolecular nanofibers. acs.org The ability to create large, functionalized polycyclic aromatic hydrocarbons is a key step in designing molecules that can self-assemble into ordered structures. The functional groups on these molecules, which can be introduced using precursors like this compound, can direct the non-covalent interactions that govern supramolecular assembly.

The development of donor-acceptor materials from bromo-functionalized PAHs also points towards applications in supramolecular electronics, where ordered assemblies of these materials can lead to enhanced electronic properties. nih.goved.ac.uk

Future Directions and Challenges in the Research of 6 Bromo 2 Naphthyl Trimethylsilane

Development of More Sustainable Synthetic Methodologies

The traditional synthesis of arylsilanes often relies on methods that are resource-intensive and generate significant waste, such as the Würtz-Fittig reaction or the use of pre-formed Grignard or organolithium reagents. scholaris.ca These classic routes typically require stoichiometric metals (like magnesium or sodium), anhydrous organic solvents, and can have poor atom economy. scholaris.ca Future research must prioritize the development of greener, more sustainable synthetic pathways.

Key areas of development include:

Catalytic Direct C-H Silylation: A major goal is to synthesize (6-Bromo-2-naphthyl)trimethylsilane via direct C-H activation of 2-bromonaphthalene. This would eliminate the need for halogen-metal exchange and dramatically improve atom economy. Research into transition-metal catalysts (e.g., based on iridium, rhodium, or palladium) that can selectively activate the C-2 position of the naphthalene (B1677914) ring without disturbing the C-Br bond is a critical frontier.

Eco-Friendly Catalysis: The exploration of catalysts based on earth-abundant and non-toxic metals, such as iron or copper, presents a sustainable alternative to precious metal catalysts like palladium. organic-chemistry.org Iron-catalyzed silylation of aromatic chlorides has shown promise and could be adapted for bromo-naphthalenes. organic-chemistry.org

Advanced Synthesis Technologies: The use of microwave-assisted or ultrasound-assisted synthesis could offer more energy-efficient and faster reaction pathways. nih.gov These techniques can reduce reaction times from hours to minutes, often leading to cleaner reactions with higher yields.

Electrochemical Synthesis: Electrochemistry is emerging as a powerful sustainable tool, using electrons as traceless reagents to drive redox reactions. fapesp.br An electrochemical approach could be envisioned for either the C-Si bond formation or for subsequent transformations of the molecule, minimizing the need for chemical oxidants or reductants. fapesp.br

Synthetic Approach Traditional Method (e.g., Grignard) Potential Sustainable Alternative Key Advantage
Starting Material 2,6-Dibromonaphthalene2-BromonaphthaleneReduced halogen waste
Key Reagent Magnesium metal, Trimethylsilyl (B98337) chlorideSilylating agent (e.g., HSiMe₃), CatalystCatalytic vs. Stoichiometric
Process Halogen-metal exchange then silylationDirect C-H SilylationHigher atom economy
Solvent Anhydrous THF/EtherPotentially greener solvents (e.g., water, ionic liquids) nih.govReduced environmental impact

Discovery of Unprecedented Reactivity Modes

Beyond established cross-coupling reactions, the unique electronic properties of the trimethylsilyl group and its interaction with the naphthalene system could lead to the discovery of entirely new reactions.

Ipso-Substitution Reactions: The C-Si bond can be selectively cleaved and replaced with a variety of other functional groups (protodesilylation, halodesilylation, etc.), a process known as ipso-substitution. scholaris.cawikipedia.org Future work could focus on catalytic ipso-functionalization to introduce groups that are difficult to install otherwise, effectively using the silyl (B83357) group as a "masked" reactive site.

Silicon-Tethered Reactions: The silyl group could be used as a temporary tether to deliver a reactant to a nearby position on the naphthalene ring before being cleaved, enabling complex and regioselective transformations that would be impossible in an intermolecular fashion.

Aromatic Ring Dearomatization: Under specific catalytic conditions, the silyl group might facilitate dearomatization reactions of the naphthalene core, providing access to complex three-dimensional scaffolds from a flat aromatic precursor.

Photochemical and Electrochemical Reactivity: The interplay between the electron-donating silyl group and the heavy bromine atom could lead to unique behavior under photochemical or electrochemical conditions. fapesp.bracs.org This could include novel cyclizations, rearrangements, or radical-based functionalizations that are not accessible through traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated synthesis represents a paradigm shift in chemical manufacturing and discovery. uottawa.cayoutube.com Applying these technologies to this compound offers significant advantages.

Flow Chemistry: Performing the synthesis or subsequent transformations of the title compound in a microflow reactor allows for precise control over reaction parameters (temperature, pressure, mixing), leading to higher reproducibility, improved safety (especially for highly exothermic or hazardous reactions), and easier scalability. uottawa.cayoutube.com This would be particularly beneficial for optimizing multi-step sequences involving this building block.

Automated Synthesis: Automated platforms can accelerate research by enabling high-throughput screening of reaction conditions. chemspeed.comsigmaaldrich.com For a bifunctional molecule like this compound, an automated system could rapidly test hundreds of different catalysts, ligands, and solvents to identify optimal conditions for a desired selective transformation. rsc.org Furthermore, such platforms can be used to generate libraries of derivatives for biological screening by systematically reacting the C-Br or C-Si handles with a diverse set of coupling partners. sigmaaldrich.com

Challenges in Regio- and Chemoselective Control

Perhaps the most significant challenge—and opportunity—in the chemistry of this compound is achieving perfect selective control.

Chemoselectivity: The primary challenge is to selectively functionalize one of the reactive sites while leaving the other untouched. For instance, in a Suzuki coupling, the catalyst must exclusively activate the C-Br bond for oxidative addition without reacting with the C-Si bond. Conversely, for a Hiyama coupling, activation must occur at the C-Si bond without disturbing the C-Br bond. This selectivity is governed by a delicate interplay of the catalyst, ligands, and reaction conditions. Developing highly specific catalytic systems is paramount. nih.gov

Regioselectivity: When introducing a third functional group onto the naphthalene ring via electrophilic aromatic substitution or directed C-H activation, controlling the position of this new group is a major hurdle. researchgate.netnih.gov The trimethylsilyl group is a weak ortho-, para-director, while the bromine atom is also an ortho-, para-director with deactivating properties. The combined influence of these two groups can lead to mixtures of isomers. Future research will need to leverage advanced strategies, such as steric-controlled catalysis or the use of removable directing groups, to achieve high regioselectivity in the further functionalization of the naphthalene core. rsc.orgnih.gov

Challenge Desired Reaction Potential Undesired Reaction Key to Control
Chemoselectivity Suzuki coupling at C-BrHiyama-type coupling at C-Si or C-Si bond cleavageCatalyst/ligand choice, reaction conditions (e.g., absence of fluoride) nih.gov
Chemoselectivity Hiyama coupling at C-SiSuzuki-type coupling at C-BrCatalyst/ligand choice, presence of fluoride (B91410) or other activator numberanalytics.com
Regioselectivity Electrophilic bromination at C-5Bromination at other positions (C-1, C-3, C-7)Directing group effects, steric hindrance, reaction conditions researchgate.net

Q & A

Q. What are the primary synthetic routes for (6-Bromo-2-naphthyl)trimethylsilane, and how are they optimized for yield and purity?

The compound is typically synthesized via chemoenzymatic or chemical methods . A common approach involves coupling 6-bromo-2-naphthol with trimethylsilyl reagents using transition-metal catalysts (e.g., palladium) under inert conditions. Reaction parameters like solvent choice (e.g., THF or toluene), temperature (room temperature to 80°C), and catalyst loading are critical for yield optimization. Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1H, 13C, and 29Si) to confirm the silyl group and bromine positioning.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography to resolve steric effects and confirm the naphthyl-silane geometry .
  • HPLC or GC-MS for purity assessment .

Q. What are the compound’s primary applications in glycoscience and enzymology?

It serves as a fluorescent probe for glycan analysis and a substrate for glycoside hydrolases , enabling enzyme activity studies. Its bromine atom allows selective functionalization, while the trimethylsilyl group enhances stability during kinetic assays .

Q. How should researchers handle and store this compound to ensure stability?

Store under argon or nitrogen at 4–8°C to prevent hydrolysis of the silyl group. Use glassware deactivated with dimethyldichlorosilane (DMDCS) to minimize adsorption losses. Safety protocols include PPE (gloves, goggles) due to potential skin/eye irritation .

Q. Which solvents and reaction conditions are compatible with this compound?

Compatible solvents include THF, toluene, and dichloromethane . Avoid protic solvents (e.g., water, methanol) to prevent silyl group cleavage. Reactions involving cross-coupling (e.g., Suzuki-Miyaura) require anhydrous conditions and catalysts like Pd(PPh3)4 .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound?

Optimize by:

  • Screening ligands (e.g., SPhos, XPhos) to enhance catalytic efficiency.
  • Using microwave-assisted synthesis to reduce reaction time.
  • Monitoring intermediates via TLC or in-situ FTIR to adjust stoichiometry dynamically. Recent studies show that bulky ligands improve selectivity in aryl-aryl bond formation .

Q. How to resolve contradictions between theoretical and experimental reactivity data (e.g., hydrogen abstraction or silyl group stability)?

Address discrepancies by:

  • Re-evaluating bond dissociation energies (BDEs) using computational methods (DFT).
  • Comparing kinetic data across solvents to identify solvent effects.
  • Validating experimental setups (e.g., ensuring inert atmosphere) to exclude side reactions. For example, hydrogen abstraction mechanisms in silanes may vary due to steric hindrance from methyl groups .

Q. What role does this compound play in multi-step synthesis of functionalized nanomaterials?

It acts as a precursor for silicon-doped carbon frameworks via pyrolysis, yielding materials with enhanced thermal stability. The bromine atom facilitates post-functionalization (e.g., click chemistry) to anchor catalytic moieties. Applications include conductive polymers and sensors .

Q. How is this compound utilized in glycan profiling and biomarker discovery?

As a fluorescent tag , it labels glycans via enzymatic or chemical conjugation. Its UV-vis absorption at ~300 nm and emission in the visible range enable detection in HPLC or capillary electrophoresis. Recent protocols integrate it with mass spectrometry imaging for spatial glycan mapping in tissues .

Q. What strategies mitigate degradation of the trimethylsilyl group under acidic or oxidative conditions?

  • Use protecting groups (e.g., tert-butyldimethylsilyl) for temporary stabilization.
  • Employ buffered reaction media (pH 7–9) to minimize acid-induced cleavage.
  • Add radical scavengers (e.g., BHT) in oxidative environments. Studies show that electron-withdrawing substituents on the naphthyl ring enhance silyl group resilience .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.